3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid
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Overview
Description
3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid is a fluorinated aromatic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of fluorine in the molecule enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a fluorinated benzaldehyde with an amine derivative, followed by further functionalization to introduce the oxolane ring and the carboxylic acid group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and in-line monitoring systems helps in maintaining consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Another fluorinated benzoic acid derivative with applications in drug synthesis and medicinal chemistry.
3-Fluoro-4-nitrobenzoic acid: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
3-Fluoro-4-aminobenzoic acid: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Uniqueness
3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid is unique due to the presence of the oxolane ring, which imparts additional stability and potential biological activity. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications .
Properties
IUPAC Name |
3-fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-9-2-4-11(21-9)5-7-14(18)17-13-6-3-10(15(19)20)8-12(13)16/h3,6,8-9,11H,2,4-5,7H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORMYUHJUAMGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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